N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine
Brand Name: Vulcanchem
CAS No.: 18635-06-8
VCID: VC21028501
InChI: InChI=1S/C20H22N2O5/c1-20(2,27-19(26)22-16(18(24)25)12-17(21)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H2,21,23)(H,22,26)(H,24,25)/t16-/m0/s1
SMILES: CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol

N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine

CAS No.: 18635-06-8

Cat. No.: VC21028501

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine - 18635-06-8

Specification

CAS No. 18635-06-8
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
IUPAC Name (2S)-4-amino-4-oxo-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C20H22N2O5/c1-20(2,27-19(26)22-16(18(24)25)12-17(21)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H2,21,23)(H,22,26)(H,24,25)/t16-/m0/s1
Standard InChI Key JCYLLFHJPWLHKD-INIZCTEOSA-N
Isomeric SMILES CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O

Introduction

N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine is a complex organic compound that incorporates a biphenyl moiety and an asparagine residue. This compound is of interest in various fields, including organic synthesis and pharmaceutical chemistry, due to its unique structural features and potential applications.

Synthesis and Characterization

The synthesis of N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine typically involves protecting group strategies and carbamate formation. The process may include:

  • Protecting Group Strategy: The use of protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group of asparagine during synthesis.

  • Carbamate Formation: The reaction of the protected asparagine with a biphenyl-based chloroformate to form the carbamate linkage.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Potential Applications

N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine may have applications in:

  • Peptide Synthesis: As a protected amino acid derivative, it can be used in solid-phase peptide synthesis.

  • Pharmaceutical Intermediates: Its unique structure makes it a potential intermediate for synthesizing complex pharmaceutical compounds.

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